Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17618206
InChI: InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H
SMILES:
Molecular Formula: C13H17BrClNO3
Molecular Weight: 350.63 g/mol

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17618206

Molecular Formula: C13H17BrClNO3

Molecular Weight: 350.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride -

Specification

Molecular Formula C13H17BrClNO3
Molecular Weight 350.63 g/mol
IUPAC Name ethyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H
Standard InChI Key ZLCBUDPUJVOJJV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N.Cl

Introduction

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical development. This compound belongs to the indene derivative family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered cyclopentane ring.

Molecular and Structural Data

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>16</sub>BrNO<sub>3</sub>·HCl
Molecular Weight314.17 g/mol (base compound)
IUPAC NameEthyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate
SMILES RepresentationCCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N
PubChem CID71741593

The compound features a bromine atom at position 5, a methoxy group at position 6, and an amino group attached to the indene core. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Key Structural Features

  • Bromine Substitution: The bromine atom contributes to the compound's reactivity and potential biological activity.

  • Methoxy Group: This electron-donating group influences the compound's electronic properties, potentially enhancing interactions with biological targets.

  • Carboxylate Ester: The ethyl ester group provides lipophilicity, which may affect membrane permeability.

Synthesis Pathways

The synthesis of ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multi-step organic reactions:

  • Bromination: A selective bromination step introduces the bromine atom at position 5 of the indene ring.

  • Esterification: Formation of the ethyl carboxylate group is achieved through esterification reactions.

  • Methoxylation: The methoxy group is introduced via substitution reactions using methanol or related reagents.

  • Salt Formation: Conversion to the hydrochloride salt ensures improved stability and solubility.

Biological Activity

Indene derivatives, including this compound, are often explored for their pharmacological properties:

  • Anti-inflammatory Effects: Indene derivatives have shown promise in reducing inflammation by modulating cytokine production .

  • Antioxidant Properties: The presence of electron-donating groups like methoxy may enhance free radical scavenging activity.

  • Neurological Applications: Similar compounds have been investigated for their ability to improve symptoms of hypoxia and anoxia .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms the positions of functional groups.

  • Mass Spectrometry (MS): Verifies molecular weight and composition.

  • Infrared Spectroscopy (IR): Identifies characteristic bonds such as C=O stretching in the ester group.

Applications in Medicinal Chemistry

Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has potential applications in:

  • Drug Development: As a scaffold for designing new therapeutic agents targeting inflammation or oxidative stress.

  • Pharmacological Research: Investigating its role in neurological disorders or cardiovascular conditions linked to hypoxia .

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